

Thermodynamic Properties of 4-Bromoheptane: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoheptane

Cat. No.: B1329381

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This technical guide provides a comprehensive overview of the thermodynamic properties of **4-bromoheptane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and detailed information on this compound. This document summarizes available quantitative data, presents detailed experimental protocols for the determination of key thermodynamic properties, and includes a visualization of an experimental workflow.

Core Thermodynamic and Physical Properties

The following tables summarize the available physical and thermodynamic data for **4-bromoheptane**. It is important to note that a significant portion of the available data is derived from computational predictions and estimations. Experimentally determined values are explicitly noted.

Table 1: Physical Properties of **4-Bromoheptane**

Property	Value	Unit	Source	Notes
Molecular Formula	C ₇ H ₁₅ Br	-	-	-
Molecular Weight	179.10	g/mol	-	-
Density	1.14	g/cm ³	[1]	-
Refractive Index	1.4500	-	[1]	-
Melting Point	-4.55	°C	[1]	Estimated
Boiling Point	60-62	°C	[1]	At 18 mmHg
Boiling Point	84.65	°C	[2]	At 0.096 bar (72 mmHg)
Boiling Point	60.05	°C	[2]	At 0.024 bar (18 mmHg)
Flash Point	40	°C	[1]	-
Vapor Pressure	2.2 ± 0.3	mmHg	[1]	At 25°C, Predicted
Water Solubility	Miscible with carbon tetrachloride, chloroform, and benzene. Immiscible with water.	-	-	-
logP	3.3501	-	-	-

Table 2: Thermodynamic Properties of **4-Bromoheptane**

Property	Value	Unit	Source	Notes
Enthalpy of Formation (ΔfH°gas)	-166.76	kJ/mol	[3]	Calculated
Enthalpy of Fusion (ΔfusH°)	15.65	kJ/mol	[3]	Calculated
Enthalpy of Vaporization (ΔvapH°)	37.22	kJ/mol	[3]	Calculated
Ideal Gas Heat Capacity (Cp,gas)	See Table 3	J/mol·K	[3]	Joback Calculated Property
Dynamic Viscosity (η)	See Table 4	Pa·s	[3]	Joback Calculated Property

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of **4-Bromoheptane** (Calculated)[3]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
425.28	236.30
456.38	248.56
487.49	260.26
518.59	271.43
549.70	282.08
580.80	292.23
611.91	301.90

Table 4: Temperature-Dependent Dynamic Viscosity (η) of **4-Bromoheptane** (Calculated)[3]

Temperature (K)	Dynamic Viscosity (Pa·s)
213.45	0.0064391
248.75	0.0027270
284.06	0.0014299
319.37	0.0008648
354.67	0.0005781
389.98	0.0004157
425.28	0.0003157

Experimental Protocols

While specific experimental data for **4-bromoheptane** is limited, the following protocols describe established methodologies for determining key thermodynamic properties of haloalkanes. These can be adapted for the precise measurement of the properties of **4-bromoheptane**.

Determination of Vapor Pressure using the Knudsen Effusion Method

The Knudsen effusion technique is a reliable method for determining the vapor pressure of compounds with low volatility.^[4] It involves measuring the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell into a vacuum.

Methodology:

- Sample Preparation: A small sample of high-purity **4-bromoheptane** is placed in a Knudsen effusion cell. The cell is typically made of a non-reactive material such as stainless steel or glass.
- Apparatus Setup: The effusion cell is placed in a thermostatted jacket within a high-vacuum chamber. The temperature of the cell is precisely controlled and measured using a calibrated thermometer.

- Effusion Measurement: The mass loss of the sample over a specific time interval is measured using a microbalance. The experiment is conducted at a series of stable temperatures.
- Calculation of Vapor Pressure: The vapor pressure, P , is calculated using the Clausius-Clapeyron equation, which relates the rate of mass loss to the vapor pressure of the sample.

Determination of Heat Capacity by Adiabatic Calorimetry

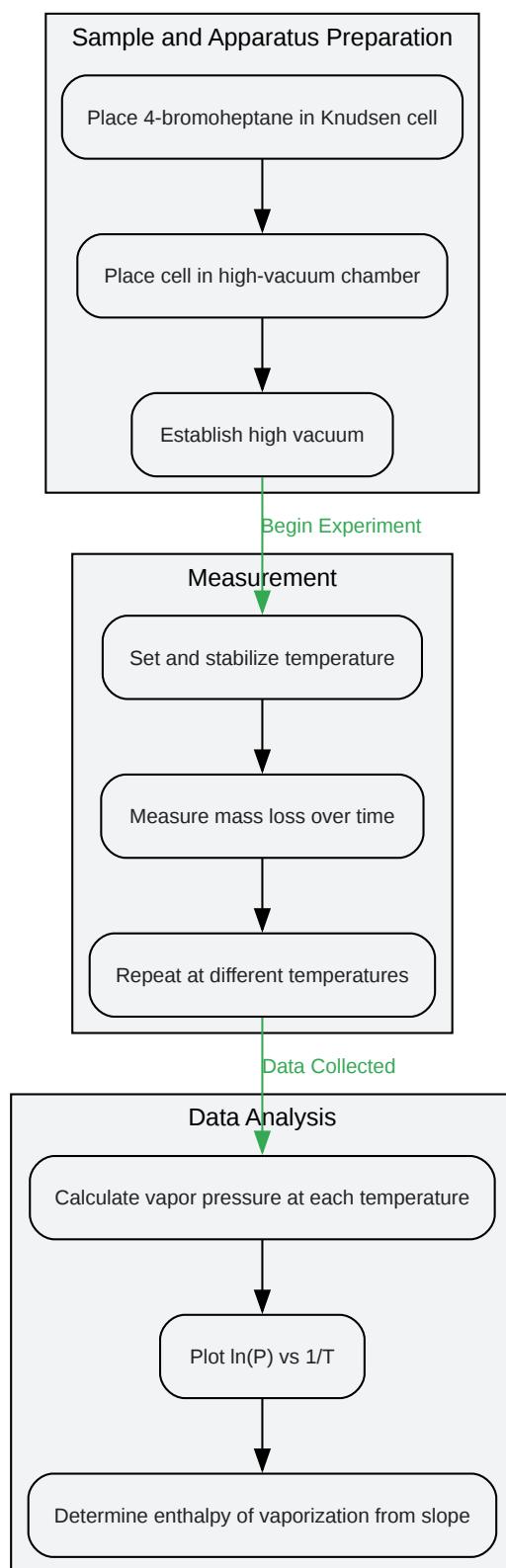
Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

- Calorimeter Preparation: A known mass of **4-bromoheptane** is hermetically sealed in a sample container, which is then placed within an adiabatic calorimeter.
- Thermal Equilibration: The sample is cooled to the starting temperature of the experiment, often liquid nitrogen temperature.
- Heating and Data Acquisition: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to increase. The temperature of the sample is continuously monitored. The adiabatic shield surrounding the sample is maintained at the same temperature as the sample to prevent heat loss.
- Calculation of Heat Capacity: The heat capacity, C_p , is calculated from the amount of energy supplied and the corresponding temperature rise.

Visualizations

The following diagram illustrates the experimental workflow for determining the vapor pressure of **4-bromoheptane** using the Knudsen effusion method.



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Caption: Workflow for vapor pressure determination of **4-bromoheptane**.

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